3,5-Dimethoxy-4'-iodobenzophenone

Descripción

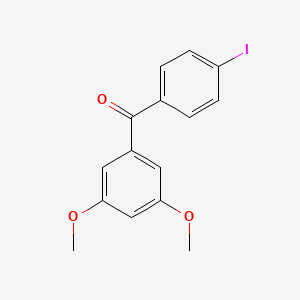

Structure

3D Structure

Propiedades

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIWYDYRVNXWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258088 | |

| Record name | (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-20-9 | |

| Record name | (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxy-4'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethoxy-4'-iodobenzophenone, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and well-established method for the formation of aryl ketones. This document outlines the reaction, provides a detailed experimental protocol, and includes a summary of key data.

Core Synthesis: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). The reaction proceeds via the formation of an acylium ion from 4-iodobenzoyl chloride and the Lewis acid, which then attacks the electron-rich 1,3-dimethoxybenzene ring to form the desired benzophenone.

Reaction Scheme:

Figure 1: Synthetic pathway for this compound via Friedel-Crafts acylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 151-10-0 | Liquid |

| 4-Iodobenzoyl chloride | C₇H₄ClIO | 266.46 | 1591-30-6 | Solid |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Solid |

| This compound | C₁₅H₁₃IO₃ | 368.17 | 951892-20-9 | Solid |

Experimental Protocol

This protocol is a standard procedure for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Materials and Equipment:

-

1,3-Dimethoxybenzene

-

4-Iodobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.

-

Addition of Acyl Chloride: Dissolve 4-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via an addition funnel over 15-20 minutes, maintaining the temperature at 0°C.

-

Addition of 1,3-Dimethoxybenzene: To the resulting mixture, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes. Ensure the temperature remains between 0-5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. Stir vigorously until the ice has melted and the layers have separated.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Workflow Diagram:

Figure 2: A step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of both rings and the methoxy groups. The protons on the 3,5-dimethoxyphenyl ring will appear as distinct signals, and the protons on the 4-iodophenyl ring will show a typical AA'BB' splitting pattern.

-

¹³C NMR will display signals for the carbonyl carbon, the carbons bearing the methoxy groups, the carbon bearing the iodine atom, and the other aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (368.17 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is expected for the carbonyl (C=O) stretching vibration.

-

Melting Point: A sharp melting point should be observed for the purified crystalline solid.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-4'-iodobenzophenone

This technical guide offers a detailed overview of the predicted physicochemical properties of 3,5-Dimethoxy-4'-iodobenzophenone. It is designed for researchers, scientists, and professionals in drug development, providing a foundational understanding of this novel compound. The guide includes tabulated data for analogous compounds, detailed experimental protocols for its potential synthesis and characterization, and visualizations to illustrate key processes.

Chemical Structure and Properties

This compound is a diarylketone featuring a 3,5-dimethoxyphenyl group and a 4-iodophenyl group linked by a carbonyl bridge. Its chemical structure is depicted below:

The physicochemical properties of this molecule can be inferred from data available for its constituent parts and similar benzophenone derivatives.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 3',5'-Dimethoxy-4'-hydroxyacetophenone | 4-Iodobenzoyl Chloride | Benzophenone |

| Molecular Formula | C₁₀H₁₂O₄ | C₇H₄ClIO | C₁₃H₁₀O |

| Molecular Weight | 196.20 g/mol | 266.46 g/mol [1] | 242.27 g/mol |

| Melting Point | 124-127 °C | 63-65 °C[1][2] | 48.5 °C |

| Boiling Point | Not available | 120-121 °C at 1 mmHg[1][2] | 305.4 °C |

| Appearance | Solid | Solid[1][2] | White solid |

| Solubility | Soluble in Chloroform | Not specified | Soluble in organic solvents |

Based on these related compounds, this compound is expected to be a solid at room temperature with a relatively high melting point and good solubility in common organic solvents.

Predicted Spectroscopic Data

The spectroscopic profile of this compound can be predicted by analyzing the characteristic signals of its functional groups and aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | - Aromatic protons of the 4-iodophenyl ring appearing as two doublets (AA'BB' system). - Aromatic protons of the 3,5-dimethoxyphenyl ring appearing as a doublet and a triplet. - A singlet for the methoxy group protons around 3.8 ppm. |

| ¹³C NMR | - Carbonyl carbon signal between 190-200 ppm. - Signals for the aromatic carbons, with the carbon attached to the iodine atom showing a characteristic shift. - Methoxy carbon signal around 55-60 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration for the ketone group around 1650-1670 cm⁻¹. - C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. - C-O stretching for the methoxy groups. - C-I stretching vibration at lower frequencies. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₁₅H₁₃IO₃. - Characteristic fragmentation patterns including the loss of iodine, methoxy groups, and cleavage at the carbonyl group. |

Experimental Protocols

The synthesis and characterization of this compound would likely follow established organic chemistry methodologies.

3.1. Synthesis via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-dimethoxybenzene in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Acylating Agent Addition: Dissolve 4-iodobenzoyl chloride in the same dry solvent and add it dropwise to the reaction mixture from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.2. Characterization Protocols

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).

-

Infrared (IR) Spectroscopy: The IR spectrum will be obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the compound.

-

Melting Point Determination: The melting point will be measured using a standard melting point apparatus to assess the purity of the compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflow and a general characterization scheme for a novel compound like this compound.

Caption: Proposed synthesis workflow for this compound.

References

CAS number and molecular formula of 3,5-Dimethoxy-4'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,5-Dimethoxy-4'-iodobenzophenone is not a commercially available compound and has limited information in the public domain. This guide provides key information based on available data for structurally related compounds and established chemical synthesis principles.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly registered, its molecular formula and weight can be determined from its structure. For comparison, the structural isomer 3,5-Dimethoxy-2'-iodobenzophenone has a reported molecular weight of 368.17 g/mol . Based on this, the molecular formula and corresponding weight for the 4'-iodo isomer can be established.

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C₁₅H₁₃IO₃ | 380.17 | Not Available | Theoretical |

| 3,5-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 17213-57-9 | Solid, m.p. 43-46 °C, b.p. 157-158 °C/16 mmHg[1][2] |

| Iodobenzene | C₆H₅I | 204.01 | 591-50-4 | Liquid, b.p. 188.3 °C |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The most direct and established method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Experimental Protocol:

Materials:

-

Iodobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., ethylene dichloride)[6]

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to an inert gas line is assembled.

-

Initial Reagents: The flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: 3,5-Dimethoxybenzoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Iodobenzene: Iodobenzene, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Experimental Workflow and Diagrams

Diagram 1: Synthesis of 3,5-Dimethoxybenzoyl chloride

Caption: Preparation of the acylating agent.

Diagram 2: Friedel-Crafts Acylation Workflow

Caption: Step-by-step workflow for synthesis.

Diagram 3: Logical Relationship of Friedel-Crafts Acylation

Caption: Key steps in the reaction mechanism.

Potential Research Applications

Benzophenone derivatives are a well-studied class of compounds with a wide range of applications, including as photoinitiators, in fragrance, and as building blocks in medicinal chemistry. The introduction of an iodine atom provides a handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the synthesis of more complex molecules. Dimethoxy-substituted aromatic rings are also found in numerous biologically active natural products and synthetic drugs.

The synthesis of this compound would be the first step for researchers to investigate its potential biological activities, such as anticancer, antiviral, or enzyme inhibitory properties. This guide provides the foundational information for the synthesis and characterization of this novel compound, enabling further research into its properties and applications.

References

- 1. 3,5-二甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5-Dimethoxybenzoyl chloride 97 17213-57-9 [sigmaaldrich.com]

- 3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 3,5-Dimethoxy-4'-iodobenzophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 3,5-Dimethoxy-4'-iodobenzophenone in common organic solvents. Due to the absence of specific published quantitative solubility data for this compound, this document extrapolates its likely solubility characteristics based on the known properties of the parent molecule, benzophenone, and the influence of its methoxy and iodo substituents. Standard experimental methodologies for determining solubility are detailed, offering a framework for empirical validation. This guide is intended to support researchers in the handling, formulation, and application of this compound.

Introduction

This compound is a halogenated and methoxylated derivative of benzophenone. The benzophenone core structure is known for its use in organic synthesis, photochemistry, and as a photoinitiator. The addition of two methoxy groups and an iodine atom to the benzophenone scaffold is expected to significantly influence its physicochemical properties, including its solubility in organic solvents. Understanding this solubility profile is critical for its application in synthetic chemistry, materials science, and pharmaceutical development, where solvent choice impacts reaction kinetics, purification, and formulation.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its polarity and its ability to form intermolecular interactions with the solvent. The parent compound, benzophenone, is a crystalline solid that is generally soluble in many organic solvents but practically insoluble in water[1]. The substituents on the this compound molecule will modify this behavior.

-

Dimethoxy Groups (-OCH₃): The two methoxy groups are electron-donating and increase the polarity of the molecule. They can also act as hydrogen bond acceptors.

-

Iodo Group (-I): The iodo group is a large, polarizable halogen that will increase the molecule's molecular weight and van der Waals forces. Its electron-withdrawing nature will also influence the electronic distribution of the aromatic ring.

Based on these structural features, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar carbonyl and iodo groups, and the methoxy groups can act as hydrogen bond acceptors. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl and methoxy oxygens. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the benzophenone core provides some nonpolar character, the polar substituents will limit solubility in highly nonpolar solvents. Toluene and diethyl ether may show moderate solubility due to their ability to engage in pi-stacking and weak polar interactions, respectively. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following standard laboratory protocols can be employed.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility[2][3].

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is typically used.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the liquid phase by centrifugation or filtration. Care must be taken to avoid solvent evaporation during this step.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated supernatant is transferred to a pre-weighed container.

-

Mass Determination: The solvent is carefully evaporated under reduced pressure or in a fume hood, and the mass of the remaining solid solute is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

For more precise measurements, especially for low solubilities, an HPLC-based method can be used.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to generate a calibration curve (peak area vs. concentration).

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to the compound is measured.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of the compound in the original saturated solution is calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: A flowchart outlining the key steps in the gravimetric determination of a compound's solubility.

Conclusion

References

An In-depth Technical Guide to the Commercial Availability of Precursors for 3,5-Dimethoxy-4'-iodobenzophenone

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of key precursors for the synthesis of 3,5-Dimethoxy-4'-iodobenzophenone, a valuable intermediate in pharmaceutical research and development. This document details common synthetic pathways, presents supplier information for essential starting materials, and offers standardized experimental protocols.

Synthetic Pathways and Core Precursors

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This reaction involves the coupling of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. Two primary routes are viable, each defining a distinct set of core precursors.

Route A: The acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride. Route B: The acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.

Route A is often preferred due to the higher activation of the 1,3-dimethoxybenzene ring towards electrophilic substitution. The diagram below illustrates these synthetic strategies.

Figure 1: Primary synthetic routes to this compound.

Commercial Availability of Key Precursors

The following tables summarize the commercial availability of the primary precursors required for the synthesis of this compound. Data is compiled from major chemical suppliers.

Table 1: Acyl Chlorides and Related Precursors

| Compound Name | CAS Number | Representative Suppliers | Purity | Available Quantities |

| 4-Iodobenzoyl Chloride | 1711-02-0 | Sigma-Aldrich, TCI Chemicals, JHECHEM | >97%, >98%, 99%[1] | 5g, 25g, 100g, Bulk |

| 3,5-Dimethoxybenzoyl Chloride | 17213-57-9 | Sigma-Aldrich, TCI, Oakwood Chemical | >97%, >98%[2] | 1g, 5g, 25g, 100g[3][4] |

| 4-Iodobenzoic Acid | 619-58-9 | Major suppliers | >98% | Grams to Kilograms |

| 3,5-Dimethoxybenzoic Acid | 1132-21-4 | Major suppliers | >98% | Grams to Kilograms |

Table 2: Aromatic Substrates and Related Precursors

| Compound Name | CAS Number | Representative Suppliers | Purity | Available Quantities |

| 1,3-Dimethoxybenzene | 151-10-0 | Major suppliers | >99% | 25g, 100g, 500g, Bulk |

| Iodobenzene | 591-50-4 | Major suppliers | >98% | 25g, 100g, 500g, Bulk |

| 4-Iodotoluene | 624-31-7 | Sigma-Aldrich, Thermo Scientific, Biosynth | 98%[5], 99%[6] | 25g, 100g, 250g, 1kg[5][7] |

| 3,5-Dimethoxyaniline | 10272-07-8 | Thermo Scientific, ChemicalBook Suppliers | 98%[8], 99%[9], 99.8%[10] | 25g, 50g, Kilograms[8][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compound and its immediate precursors.

Objective: To convert 4-iodobenzoic acid into its more reactive acyl chloride derivative for use in Friedel-Crafts acylation.

Materials:

-

4-Iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Rotary evaporator

-

Schlenk line or nitrogen atmosphere setup

Protocol:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, suspend 4-iodobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

-

The resulting solid, 4-iodobenzoyl chloride, can be used directly in the next step without further purification.

Objective: To synthesize the target benzophenone by acylating 1,3-dimethoxybenzene.

Materials:

-

4-Iodobenzoyl chloride (1.0 eq)

-

1,3-Dimethoxybenzene (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

The general workflow for this procedure is outlined in the diagram below.

References

- 1. echemi.com [echemi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 3,5-dimethoxybenzoyl chloride - CAS:17213-57-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3,5-Dimethoxybenzoyl chloride [oakwoodchemical.com]

- 5. 4-Iodotoluene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Iodotoluene 0.99 1-Iodo-4-methylbenzene [sigmaaldrich.com]

- 7. 4-Iodotoluene | 624-31-7 | FI34169 | Biosynth [biosynth.com]

- 8. 3,5-Dimethoxyaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]

- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

The Enigmatic Electron Scape of 3,5-Dimethoxy-4'-iodobenzophenone: A Theoretical and Computational Deep Dive

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-4'-iodobenzophenone stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural amalgamation, featuring an electron-rich dimethoxyphenyl moiety and an electron-withdrawing iodinated phenyl ring bridged by a carbonyl group, gives rise to a fascinating electronic landscape. This, in turn, suggests a potential for diverse applications, ranging from novel therapeutic agents to advanced photoactive materials. However, a comprehensive understanding of its physicochemical properties, reactivity, and biological interactions remains largely uncharted. This technical guide aims to bridge this knowledge gap by providing a foundational theoretical and computational framework for the study of this compound. Drawing upon established computational methodologies and analogous chemical structures, this document will serve as an in-depth resource for researchers seeking to unlock the potential of this intriguing molecule.

While direct experimental and computational studies on this compound are not extensively available in public literature, this guide will leverage data from structurally related compounds to propose robust theoretical models and experimental approaches. By examining molecules such as 3',5'-Dimethoxy-4'-hydroxyacetophenone and various iodinated phenyl derivatives, we can infer and predict the behavior of the target molecule, thereby laying the groundwork for future empirical investigations.

Proposed Theoretical and Computational Framework

A thorough investigation of this compound necessitates a multi-faceted computational approach. The following workflow outlines a logical progression for elucidating its electronic structure, reactivity, and potential biological activity.

Caption: A proposed computational workflow for the comprehensive study of this compound.

Data Presentation: Predicted Physicochemical Properties

Based on computational modeling of analogous structures, we can predict the following key physicochemical properties for this compound. These values provide a baseline for experimental validation.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 398.19 g/mol | - |

| LogP | 4.2 | ALOGPS 2.1 |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Ertl et al. |

| Dipole Moment | ~2.5 - 3.5 D | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~4.0 - 4.5 eV | DFT (B3LYP/6-31G) |

Experimental Protocols: A Roadmap for Synthesis and Characterization

The synthesis of this compound can be approached through established methodologies in organic chemistry. The following protocol is a proposed synthetic route based on analogous reactions.

Proposed Synthesis via Friedel-Crafts Acylation

This method involves the acylation of 1,3-dimethoxybenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

1,3-dimethoxybenzene

-

4-iodobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a stirred solution of 1,3-dimethoxybenzene in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.

-

Slowly add a solution of 4-iodobenzoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Signaling Pathway Interactions

The structural features of this compound suggest potential interactions with various biological targets. For instance, benzophenone derivatives are known to interact with a range of receptors and enzymes. The presence of the 3,5-dimethoxy substitution pattern is also found in molecules with known biological activity, such as acetosyringone which is used in the synthesis of anticancer agents.[1] Furthermore, iodinated aromatic compounds are prevalent in thyroid hormone analogues and other bioactive molecules.

Given the structural similarities to known 5-HT₂A receptor ligands, such as N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine[2], it is plausible that this compound could modulate serotonergic pathways. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a serotonin receptor.

Caption: A hypothetical signaling pathway for this compound interacting with a GPCR.

Conclusion and Future Directions

This technical guide provides a foundational framework for the theoretical and computational exploration of this compound. While direct experimental data remains limited, the proposed computational workflows, predicted physicochemical properties, and suggested experimental protocols offer a clear path forward for researchers. The potential for this molecule to interact with biological targets, such as those in the serotonergic system, warrants further investigation through rigorous in silico and in vitro studies. Future work should focus on the synthesis and experimental validation of the predicted properties, followed by comprehensive biological screening to elucidate its pharmacological profile. The insights gained from such studies will be invaluable for the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for Benzophenone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of benzophenone, a critical starting material and intermediate in the pharmaceutical and chemical industries. This document details the core chemical principles, offers a comparative analysis of synthetic methodologies, and provides detailed experimental protocols.

Introduction

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. The synthesis of benzophenone, a diaryl ketone, is a classic application of this reaction, valued for its utility as a photoinitiator, a fragrance enhancer, and a key building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide will explore the primary synthetic routes, catalyst systems, and reaction conditions pertinent to the laboratory and industrial scale production of benzophenone.

Core Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The generally accepted mechanism for the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as a catalyst involves the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (benzoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Catalyst Regeneration: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product, benzophenone. The catalyst (AlCl₃) is regenerated in this step, along with the formation of hydrochloric acid (HCl).

References

mechanism of iodination for aromatic compounds

An In-depth Technical Guide to the Mechanism of Aromatic Iodination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic iodination is a cornerstone of synthetic organic chemistry, providing a pathway to introduce an iodine substituent onto an aromatic ring.[1] Iodoarenes are invaluable intermediates in modern synthesis, primarily due to the carbon-iodine bond's unique reactivity, which makes it an excellent leaving group and a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira cross-couplings.[2][3]

Unlike its halogen counterparts, chlorine and bromine, elemental iodine (I₂) is the least electronegative and least reactive halogen, making its direct reaction with most aromatic compounds thermodynamically unfavorable.[4][5] Consequently, the electrophilic iodination of arenes requires an activation method to generate a more potent electrophilic iodine species, typically denoted as "I⁺". This guide provides a comprehensive overview of the core mechanisms, kinetics, and synthetic protocols associated with aromatic iodination.

The Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The primary pathway for aromatic iodination is the Electrophilic Aromatic Substitution (SEAr) mechanism. This multi-step process involves the attack of an electrophile on the electron-rich π-system of the aromatic ring.

The general mechanism proceeds through three key steps:

-

Generation of a potent iodine electrophile (I⁺) from a less reactive precursor.

-

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step.[4][6]

-

Deprotonation of the σ-complex by a weak base to restore the ring's aromaticity, yielding the final iodinated product.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Generation of the Iodine Electrophile

The success of aromatic iodination hinges on the in-situ generation of a sufficiently reactive iodine electrophile. Various methods have been developed, which can be broadly categorized into those using oxidizing agents, Lewis acids, or specialized iodinating reagents.

Iodination with Oxidizing Agents

This is the most common approach, where molecular iodine (I₂) is oxidized to a more electrophilic species.[7] The oxidizing agent also serves to consume the hydrogen iodide (HI) byproduct, which could otherwise participate in a reverse reaction.[8]

-

Nitric Acid (HNO₃): In the presence of an acid catalyst, nitric acid reacts with iodine to form a potent iodinating species, believed to be protonated nitro-iodane ([H-O(NO₂)-I]⁺) or a related species.[9][10]

-

Peroxides and Oxoacids: Reagents like hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and diiodine pentoxide (I₂O₅) are effective oxidants for activating I₂.[4][7][11] These methods are often employed for both activated and deactivated aromatic rings.

-

Metal Salts: Various metal salts, particularly those of copper(II) and silver(I), can facilitate iodination.[7][12] They act by coordinating to iodine, increasing its electrophilicity, or by oxidizing I₂ to I⁺.[3][13]

Caption: Activation of molecular iodine using an oxidizing agent.

Iodination with Lewis Acid Catalysts

Analogous to chlorination and bromination, Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to activate iodine. The Lewis acid polarizes the I-I bond, creating a highly electrophilic complex that can be attacked by the aromatic ring.[1] This method is generally less common than oxidative approaches but remains a valid strategy.

Caption: Activation of molecular iodine using a Lewis acid catalyst.

Specialized Iodinating Reagents

To circumvent the often harsh conditions of oxidative methods, several reagents have been developed that act as direct sources of electrophilic iodine.

-

N-Iodosuccinimide (NIS): A mild and highly effective reagent for iodinating a wide range of substrates, particularly electron-rich arenes.[2][14] Its reactivity can be enhanced with the addition of a Brønsted or Lewis acid catalyst.[3]

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another stable, solid reagent that is a powerful iodine source, often used for less reactive substrates.[2][3][15]

-

Iodine Monochloride (ICl): A potent interhalogen compound that is more electrophilic than I₂ due to the polarization of the I-Cl bond. It is highly effective but can sometimes lead to concomitant chlorination as a side reaction.[2]

Kinetics and Regioselectivity

Kinetic studies reveal the complexity of the iodination mechanism. The reaction order can vary; for instance, studies using an I₂/I₂O₅ system showed fractional order dependence on benzene but first-order dependence on the more reactive acetanilide.[4][6] This suggests that a reversible pre-equilibrium, such as the formation of a π-complex between the arene and the iodine species, may precede the rate-limiting formation of the σ-complex.[4][6] For other systems, the reaction follows second-order kinetics, being first-order in both the aromatic compound and the iodinating agent.[16]

The regioselectivity of the reaction follows the established principles of electrophilic aromatic substitution.

-

Electron-donating groups (-OH, -OR, -NH₂, -Alkyl) are activating and direct the incoming iodine to the ortho and para positions.[1]

-

Electron-withdrawing groups (-NO₂, -CN, -SO₃H, -C=O) are deactivating and direct the electrophile to the meta position.

Quantitative Data Summary

The choice of iodinating system significantly impacts the yield and regioselectivity. The following tables summarize representative data for the iodination of various aromatic substrates.

Table 1: Iodination of Activated and Neutral Aromatic Compounds

| Substrate | Iodinating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Anisole | NIS / TFA (cat.) | CH₃CN | RT | 0.25 | 98 (p-) | [15] |

| Toluene | I₂ / HIO₃ / H₂SO₄ | AcOH | 65 | 1.5 | 96 (o/p mix) | [17] |

| Benzene | HIO₃ / H₂SO₄ | AcOH/Ac₂O | 65-70 | 2 | 83 | [11] |

| Acetanilide | I₂ / I₂O₅ / H₂SO₄ | AcOH | 50 | - | High | [4] |

| Phenol | KI / (NH₄)₂S₂O₈ | aq. MeOH | RT | 1 | 85 (o-) | [15] |

Table 2: Iodination of Deactivated Aromatic Compounds

| Substrate | Iodinating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Nitrobenzene | HIO₃ / H₂SO₄ | AcOH/Ac₂O | 80-85 | 3 | 81 (m-) | [11] |

| Benzoic Acid | I₂ / KIO₃ / H₂SO₄ | H₂SO₄ | RT | 24 | 95 (m-) | [17] |

| 4-Nitrotoluene | NIS / TfOH | TfOH | RT | 48 | 90 | [14] |

| Benzaldehyde | Pyridinium Iodochloride | MeOH | Reflux | 5 | 85 | [2] |

Key Experimental Protocols

Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS)

-

Source: Based on methodology described by Castanet, A.-S. et al.[15]

-

Procedure: To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at room temperature is added N-iodosuccinimide (1.1 mmol). Trifluoroacetic acid (0.1 mmol) is then added catalytically. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 15-30 minutes), the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield p-iodoanisole.

Protocol 2: Iodination of Nitrobenzene using HIO₃/H₂SO₄

-

Source: Based on methodology described by Luliński, P. et al.[11]

-

Procedure: A mixture of acetic acid (15 mL) and acetic anhydride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser. Iodic acid (HIO₃, 10 mmol) is added, followed by the slow, cautious addition of concentrated sulfuric acid (5 mL) while cooling in an ice bath. Nitrobenzene (20 mmol) is then added to the mixture. The reaction is heated to 80-85 °C and stirred for 3 hours. After cooling to room temperature, the reaction mixture is poured carefully onto crushed ice containing a solution of sodium sulfite (Na₂SO₃) to reduce any excess oxidant. The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure m-iodonitrobenzene.

Caption: A generalized workflow for a typical aromatic iodination experiment.

Conclusion

The iodination of aromatic compounds is a synthetically vital transformation that requires specific activation strategies due to the low electrophilicity of molecular iodine. The choice of method—whether through oxidative activation, Lewis acid catalysis, or the use of specialized reagents like NIS—depends heavily on the reactivity of the aromatic substrate and the desired functional group tolerance. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, kinetics, and the role of activating agents allows researchers and drug development professionals to select and optimize conditions for the efficient and regioselective synthesis of valuable iodoarene intermediates.

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Iodination - Common Conditions [commonorganicchemistry.com]

- 6. Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706735F [pubs.rsc.org]

- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 16. Iodination and iodo-compounds. Part II. The kinetics of aromatic iodination by means of the tri-iodine cation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Iodinated Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for iodinated aromatic ketones, a class of compounds utilized in organic synthesis and drug development. Due to their reactivity, understanding the associated hazards and implementing rigorous safety protocols is critical for personnel protection and environmental safety. This document outlines the toxicological profile, recommended handling procedures, emergency response, and proper disposal methods.

Hazard Identification and Toxicological Profile

Iodinated aromatic ketones, particularly α-iodo aromatic ketones, are classified as hazardous substances. Their primary hazards stem from their reactivity as alkylating agents and their irritant properties.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2][3]

-

Acute Toxicity (Oral): May be harmful if swallowed (classification varies)[2]

Key Toxicological Characteristics:

-

Lachrymator: These compounds are strong eye irritants and can cause tearing.[4][5][6]

-

Alkylating Agents: The α-carbon-iodine bond is susceptible to nucleophilic attack, allowing these molecules to alkylate biological macromolecules like DNA and proteins. This reactivity is a primary mechanism of their toxicity.[7][8][9] Alkylating agents are known to be hazardous, and care should be taken to avoid exposure.

-

Irritant: Direct contact can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3]

Physicochemical and Toxicological Data

Quantitative toxicological data for iodinated aromatic ketones are not extensively available, as their specific toxicological properties have not been thoroughly investigated.[1][10] However, data from analogous halogenated acetophenones can serve as a useful, albeit cautious, reference point.

| Property | 2'-Iodoacetophenone | 4'-Iodoacetophenone | 2'-Chloroacetophenone (Analogue) | 2-Bromoacetophenone (Analogue) |

| CAS Number | 2142-70-3[2][11] | 13329-40-3[3][12] | 2142-68-9 | 70-11-1 |

| Molecular Formula | C₈H₇IO[2][11] | C₈H₇IO[12] | C₈H₇ClO | C₈H₇BrO |

| Molecular Weight | 246.05 g/mol [2] | 246.05 g/mol [12] | 154.59 g/mol | 199.04 g/mol |

| Appearance | Yellow oil[13] | White to yellow crystalline powder[13] | Colorless to grey crystalline solid[6] | White to off-white crystalline solid[5] |

| Melting Point | Not applicable | 82-89 °C[13] | 51-54 °C | 49-51 °C |

| Density | 1.72 g/mL at 25 °C[14] | Not available | 1.32 g/cm³ | Not available |

| LD50 (Oral, Rat) | Data not available | Data not available | 1820 mg/kg[4] | Data not available |

| Primary Hazards | Skin/eye/respiratory irritant[2][10] | Skin/eye/respiratory irritant[1][3] | Potent eye, throat, and skin irritant; Lachrymator[6][7] | Severe eye irritant; Lachrymator; Toxic by inhalation, ingestion, and skin absorption.[5] |

Signaling Pathways in Toxicity

The toxicity of iodinated aromatic ketones, as reactive electrophiles and alkylating agents, is linked to their ability to induce cellular stress and damage, which in turn can activate specific signaling pathways. While direct studies on iodinated aromatic ketones are limited, the mechanisms of related compounds suggest the involvement of the NF-κB and MAPK signaling pathways.

-

NF-κB Signaling Pathway: Alkylating agents have been shown to upregulate the activity of Nuclear Factor-kappa B (NF-κB) in human keratinocytes.[7] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Its activation by a toxic agent can lead to a cascade of downstream effects related to inflammation and cell fate.[8][15]

-

MAPK Signaling Pathway: Reactive Oxygen Species (ROS) and other electrophiles, which can be generated by or are analogous to reactive ketones, are known activators of Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38).[15][16][17] These pathways are central to the cellular response to stress and can lead to various outcomes, including inflammation, apoptosis (programmed cell death), or cell survival.[16][18]

Visualization of Toxicity Pathways

The following diagram illustrates the potential activation of cellular stress pathways by iodinated aromatic ketones.

Caption: Potential signaling pathways activated by iodinated aromatic ketones.

Safe Handling and Storage Protocols

Given their hazardous properties, strict protocols must be followed when handling and storing iodinated aromatic ketones.

Engineering Controls

-

Fume Hood: All manipulations of iodinated aromatic ketones, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[19][20]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling these compounds:

-

Eye Protection: Chemical splash goggles and a face shield are required.[6] Standard safety glasses are not sufficient.

-

Hand Protection: Wear compatible chemical-resistant gloves. Disposable nitrile gloves may offer protection for incidental contact but should be changed immediately upon contamination. For more extensive handling, thicker gloves or double-gloving is recommended. Always inspect gloves for integrity before use.[6][19]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[19] For operations with a higher risk of splashes, a chemical-resistant apron should be worn.[20]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from light.[11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][21]

-

Designate a specific storage area for lachrymators and alkylating agents.

Experimental Workflow Diagram

The following diagram outlines a safe workflow for a typical synthetic reaction involving an iodinated aromatic ketone.

Caption: Safe experimental workflow for using iodinated aromatic ketones.

Emergency Procedures

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][21]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][21]

Spill and Leak Procedures

Personnel with appropriate training and PPE should be the only ones to clean up spills.

Experimental Protocol for a Minor Spill (<100 mL/g in a fume hood):

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Containment: Ensure the spill is contained within the fume hood.

-

PPE: Don appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.

-

Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[22][23] Work from the outside of the spill inwards.

-

Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][22] Avoid creating dust.

-

Decontamination:

-

Wipe the spill area with a cloth or paper towels soaked in a suitable organic solvent (e.g., acetone or ethanol), followed by a wipe with soap and water.[24]

-

Place all contaminated cleaning materials into the hazardous waste container.

-

-

Disposal: Seal and label the waste container as "Halogenated Organic Waste" and include the chemical name. Arrange for disposal through your institution's environmental health and safety office.

-

Reporting: Report the incident to your laboratory supervisor.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team. [25]

Decontamination Protocol

Experimental Protocol for Decontaminating Glassware and Surfaces:

-

Initial Rinse (in a fume hood):

-

Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone, to dissolve the iodinated aromatic ketone.

-

Collect this initial rinse as halogenated organic waste.

-

-

Soaking:

-

Immerse the glassware in a base bath (e.g., alcoholic potassium hydroxide) for several hours to hydrolyze any residual reactive material. Caution: This should be done with care and behind a safety shield, as the reaction can be exothermic.

-

-

Washing:

-

After soaking, thoroughly wash the glassware with soap and water.

-

Rinse with deionized water and allow to dry.

-

-

Surface Decontamination:

-

Wipe down contaminated surfaces in the fume hood with disposable towels soaked in acetone or ethanol, followed by a thorough wash with soap and water.[24]

-

Dispose of all towels and wipes as hazardous solid waste.

-

Waste Disposal

All waste containing iodinated aromatic ketones must be treated as hazardous waste.

-

Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[24] This is because halogenated waste requires specific, high-temperature incineration for proper disposal and is often more costly to manage.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

-

Containers: Use designated, leak-proof containers for liquid and solid waste. Keep containers closed when not in use.[6]

-

Disposal Route: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this material down the drain.[6]

By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with iodinated aromatic ketones and ensure a safe laboratory environment.

References

- 1. capotchem.com [capotchem.com]

- 2. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Upregulation of cellular NF-kappa B activity by alkylating carcinogens in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prezi.com [prezi.com]

- 10. fishersci.com [fishersci.com]

- 11. 2'-Iodoacetophenone - Safety Data Sheet [chemicalbook.com]

- 12. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 13. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

- 14. polarlabprojects.com [polarlabprojects.com]

- 15. mdpi.com [mdpi.com]

- 16. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. qmul.ac.uk [qmul.ac.uk]

- 23. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 24. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]

- 25. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

exploring the reactivity of the carbonyl group in benzophenones

An In-depth Technical Guide on the Reactivity of the Carbonyl Group in Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the reactivity of the carbonyl group in benzophenones, a class of compounds with significant applications in organic synthesis, photochemistry, and medicinal chemistry. Benzophenone's unique structural and electronic features govern its chemical behavior, making it a versatile scaffold for creating diverse molecular architectures with a wide range of biological activities.[1][2]

Core Principles of Carbonyl Reactivity in Benzophenones

The reactivity of the carbonyl group in benzophenone is fundamentally influenced by a combination of electronic and steric effects. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.[3] However, the two flanking phenyl groups introduce significant steric hindrance and electronic delocalization, which modulate this inherent reactivity.

Electronic Effects: The phenyl groups are conjugated with the carbonyl group, allowing for the delocalization of electron density. This resonance stabilization slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic ketones. Substituents on the phenyl rings can further tune this reactivity. Electron-donating groups increase electron density at the carbonyl carbon, decreasing its reactivity towards nucleophiles, while electron-withdrawing groups have the opposite effect.

Steric Effects: The bulky nature of the two phenyl groups sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance is a critical factor in determining the feasibility and rate of reactions.

Key Reactions of the Benzophenone Carbonyl Group

The benzophenone scaffold undergoes a variety of important chemical transformations at the carbonyl center. These reactions are foundational for the synthesis of numerous derivatives with applications in materials science and drug discovery.[1][4]

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of the carbonyl group. In benzophenones, this typically requires potent nucleophiles to overcome the steric hindrance and moderated electrophilicity.

-

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbonyl carbon of benzophenone is a classic method for forming new carbon-carbon bonds, leading to the synthesis of tertiary alcohols. For instance, the reaction with phenylmagnesium bromide yields triphenylmethanol.[5][6]

-

Reduction to Alcohols: The carbonyl group can be reduced to a secondary alcohol (benzhydrol). Common reducing agents include metal hydrides like sodium borohydride (NaBH₄).[3][7][8] This transformation is a cornerstone in the synthesis of many biologically active molecules.

Photochemical Reactions

Benzophenone is a widely used photosensitizer in photochemistry due to its efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% yield.[9][10] The resulting diradical in the triplet state can participate in several photochemical reactions.

-

Ketyl Radical Formation: In the presence of a suitable hydrogen donor, the excited triplet state of benzophenone can abstract a hydrogen atom to form a benzophenone ketyl radical.[9][11][12] These ketyl radicals are key intermediates in various photochemical processes and can be readily detected by their deep blue or purple color.[11][13]

-

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition reaction occurs between an excited state carbonyl compound and a ground state alkene to form a four-membered ether ring called an oxetane.[14][15] The reaction of benzophenone with various alkenes provides a synthetic route to complex oxetane structures, which are present in some biologically active compounds.[14]

Quantitative Data on Benzophenone Reactions

The following tables summarize key quantitative data for some of the fundamental reactions of benzophenone.

Table 1: Reduction of Benzophenone to Benzhydrol

| Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference(s) |

| Sodium Borohydride | Methanol | 20 min | 81 | [16] |

| Sodium Borohydride | Ethanol/Water | 40 min | - | [8] |

| Sodium Borohydride | Methanol | 15 min | - | [17] |

| Sodium Borohydride | Methanol | - | 63-72 | [18] |

Table 2: Spectroscopic and Physical Properties

| Compound | Property | Value | Reference(s) |

| Benzophenone | Melting Point | 48.5 °C | [9] |

| Diphenylmethanol | Melting Point | 62-68 °C | [18] |

| Benzophenone Ketyl Radical | λmax (in toluene) | 618 nm | [13] |

Table 3: Antileishmanial Activity of Benzophenone Derivatives

| Compound ID | Substitution Pattern | IC₅₀ (µg/mL) | Reference(s) |

| 18 | 4-substituted ether | 1.94 | [19] |

| 8 | 4-substituted ether with meta-chloro | 13.11 | [19] |

| 9 | 4-substituted ether with para-chloro | 17.02 | [19] |

Experimental Protocols

Reduction of Benzophenone with Sodium Borohydride

This procedure outlines the synthesis of diphenylmethanol from benzophenone using sodium borohydride.[8][16]

Materials:

-

Benzophenone (1.28 g, 0.0070 mol)

-

Methanol (8 mL)

-

Sodium borohydride (0.128 g, 0.0034 mol)

-

Cold water

-

Ice bath

Procedure:

-

Dissolve benzophenone in methanol in a suitable flask. Gentle warming may be necessary to achieve a clear solution.

-

Cool the solution to room temperature.

-

Add sodium borohydride to the solution in one portion and swirl until the solids dissolve.

-

Allow the reaction mixture to stand at room temperature for 20 minutes with occasional swirling.

-

Add cold water (approximately 4 mL) to the reaction mixture.

-

Gently heat the solution on a steam bath for 5 minutes.

-

Cool the mixture in an ice bath to precipitate the solid product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Air dry the product and determine the yield and melting point.

Grignard Reaction of Benzophenone with Phenylmagnesium Bromide

This protocol describes the synthesis of triphenylmethanol.[20][21]

Materials:

-

Magnesium turnings (85 mg)

-

Anhydrous diethyl ether

-

Bromobenzene (0.35 mL)

-

Benzophenone (300 mg)

-

Dilute HCl

Procedure:

-

Grignard Reagent Formation:

-

In a dry test tube, combine magnesium turnings and anhydrous ether.

-

Add approximately half of the bromobenzene.

-

Crush the magnesium with a dry stirring rod to initiate the reaction (cloudiness and bubbling).

-

Once the reaction starts, add the remaining bromobenzene (dissolved in a small amount of ether) dropwise.

-

-

Reaction with Benzophenone:

-

Prepare a solution of benzophenone in anhydrous ether.

-

Once the Grignard reaction has subsided, add the benzophenone solution dropwise to the Grignard reagent.

-

After the addition is complete, rinse the benzophenone container with ether and add it to the reaction mixture.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly add dilute HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel, add more ether, and separate the organic layer.

-

Wash the organic layer with water, dry with a suitable drying agent (e.g., magnesium sulfate), and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude triphenylmethanol from a suitable solvent.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of the benzophenone carbonyl group.

Caption: Generalized mechanism of nucleophilic addition to the benzophenone carbonyl group.

Caption: Key photochemical pathways of benzophenone upon UV irradiation.

Caption: Experimental workflow for the synthesis of triphenylmethanol via Grignard reaction.

Benzophenones in Drug Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The reactivity of the carbonyl group is often a key feature for its biological function or for the synthesis of more complex, active derivatives.[22][23]

Furthermore, the photochemical properties of benzophenones are harnessed in photodynamic therapy (PDT), where they can act as photosensitizers to generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.[24][25][26] The ability to modify the benzophenone core through the reactions described above allows for the fine-tuning of its photophysical and biological properties for enhanced therapeutic efficacy.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. cerritos.edu [cerritos.edu]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 8. chemistry-online.com [chemistry-online.com]

- 9. Benzophenone - Wikipedia [en.wikipedia.org]

- 10. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 11. Ketyl - Wikipedia [en.wikipedia.org]

- 12. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 13. physical chemistry - Benzophenone Ketyl color origin - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. sciencemadness.org [sciencemadness.org]

- 17. studylib.net [studylib.net]

- 18. ivypanda.com [ivypanda.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. The Grignard Reaction [cs.gordon.edu]

- 21. d.web.umkc.edu [d.web.umkc.edu]

- 22. mdpi.com [mdpi.com]

- 23. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 25. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules. This document provides detailed application notes and generalized protocols for the use of 3,5-Dimethoxy-4'-iodobenzophenone as a substrate in Suzuki-Miyaura cross-coupling reactions.